3beta-Hydroxy-5alpha-androstane-7,17-dione
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Overview
Description
3beta-Hydroxy-5alpha-androstane-7,17-dione is a 3-hydroxy steroid. It has a role as an androgen.
Scientific Research Applications
Metabolic Pathways and Transformations
3beta-Hydroxy-5alpha-androstane-7,17-dione has been identified as a key metabolite in the metabolism of certain androstene compounds. Specifically, it is a reduction product of 4-hydroxyandrostenedione and 4-hydroxytestosterone. The metabolic pathways include reductive conversion leading to various isomers of dihydroxy-androstanone, indicating a complex metabolism involving this compound (Kohler et al., 2007).
Enzymatic Inhibition and Steroidogenesis
Another significant application of derivatives of 3beta-Hydroxy-5alpha-androstane is in the inhibition of type 3 17beta-hydroxysteroid dehydrogenase, an enzyme crucial in steroidogenesis. Derivatives of 3beta-peptido-3alpha-hydroxy-5alpha-androstan-17-one, a compound structurally related to 3beta-Hydroxy-5alpha-androstane, have been synthesized and shown to be potent inhibitors of this enzyme, impacting the conversion of 4-androstene-3,17-dione into testosterone (Maltais et al., 2001).
Role in Microbial Transformations
Microbial transformation studies involving this compound and its structural analogs have provided insights into alternative routes to methylsteroids. Certain microbial species have been used to convert compounds like 3beta-hydroxy-5,6-cyclopropanocholestanes, which are structurally related to 3beta-Hydroxy-5alpha-androstane, into a mixture of side chain cleaved 17-keto steroids, highlighting the role of these compounds in microbial steroid metabolism (Yan et al., 2000).
Analytical and Biochemical Studies
This compound and its related compounds have been used in analytical studies to develop internal standards for the quantitative determination of oxyphytosterols, showcasing its utility in analytical chemistry and biochemistry (Grandgirard et al., 2004).
Neuroactive Properties
Interestingly, metabolites of 3beta-Hydroxy-5alpha-androstane, such as 5alpha-androstane-3beta, 17beta-diol, have been identified as potent modulators of estrogen receptor-mediated gene transcription in neuronal cells, indicating a possible role in neuroactive pathways (Pak et al., 2005).
Properties
CAS No. |
49643-99-4 |
---|---|
Molecular Formula |
C19H28O3 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
(3S,5R,8R,9S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-7,17-dione |
InChI |
InChI=1S/C19H28O3/c1-18-7-5-12(20)9-11(18)10-15(21)17-13-3-4-16(22)19(13,2)8-6-14(17)18/h11-14,17,20H,3-10H2,1-2H3/t11-,12+,13+,14+,17+,18+,19+/m1/s1 |
InChI Key |
ONVVZSHYQMOXLN-ZVMDJWLLSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@@H]1CC(=O)[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)O |
SMILES |
CC12CCC(CC1CC(=O)C3C2CCC4(C3CCC4=O)C)O |
Canonical SMILES |
CC12CCC(CC1CC(=O)C3C2CCC4(C3CCC4=O)C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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